(S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate
Description
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
tert-butyl (2S)-5-oxooxolane-2-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-9(2,3)13-8(11)6-4-5-7(10)12-6/h6H,4-5H2,1-3H3/t6-/m0/s1 |
InChI Key |
YLXNLHFGLNCGEK-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCC(=O)O1 |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Asymmetric Oxidation of 3-Substituted 1,2-Cyclopentanediones
One established method involves the asymmetric oxidation of 3-substituted 1,2-cyclopentanediones to yield 2-substituted 5-oxotetrahydrofuran-2-carboxylic acids, which can be subsequently esterified to the tert-butyl ester.
- Catalysts and reagents: Titanium isopropoxide (Ti(OiPr)4), tartaric acid esters, and tert-butyl hydroperoxide (tBuOOH) are used in stoichiometric or catalytic amounts.
- Mechanism: The titanium-tartaric acid complex facilitates enantioselective oxidation of the diketone to form the chiral lactone.
- Yields: Up to 72% yield reported for the oxidation step.
- Advantages: High enantioselectivity and the ability to introduce functionalized substituents for further synthetic elaboration.
- Example reaction scheme:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 3-Substituted 1,2-cyclopentanedione + Ti(OiPr)4/tartaric ester/tBuOOH | Enantioselective oxidation to 5-oxotetrahydrofuran-2-carboxylic acid |
| 2 | Protection with di-tert-butyl dicarbonate (Boc2O) and base (e.g., DMAP) | Formation of (S)-tert-butyl 5-oxotetrahydrofuran-2-carboxylate ester |
This method is well-documented in the literature for producing chiral lactones with high enantiomeric excess.
Esterification of (S)-5-oxotetrahydrofuran-2-carboxylic Acid
The free acid form, (S)-5-oxotetrahydrofuran-2-carboxylic acid, is commonly protected as the tert-butyl ester to improve stability and facilitate handling.
- Reagents: Di-tert-butyl dicarbonate (Boc2O) in the presence of catalytic 4-dimethylaminopyridine (DMAP).
- Conditions: Reaction typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at ambient temperature.
- Yield: High yields are reported due to the mild and efficient nature of the esterification.
- Notes: The protection step preserves the stereochemistry at the chiral center.
Microwave-Assisted 1,3-Dipolar Cycloaddition and Lactone Formation
An alternative approach involves microwave-assisted cycloaddition reactions to form intermediates that can be transformed into 5-oxotetrahydrofuran derivatives.
- Process: Furanyl and benzyl oximes undergo 1,3-dipolar cycloaddition with methyl acrylates mediated by diacetoxyiodobenzene under microwave irradiation.
- Subsequent steps: The isoxazoline intermediates are converted to γ-lactone carboxylic acids, including derivatives of 5-oxotetrahydrofuran-2-carboxylic acid.
- Advantages: Rapid reaction times (minutes), good yields, and potential for structural diversity.
- Example: Synthesis of 2-(2-amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic acid in quantitative yield after microwave treatment.
Catalytic Hydrogenation for Ring Saturation
In some synthetic sequences, partially unsaturated intermediates such as 2,5-dihydrofuran derivatives are hydrogenated to yield the saturated 5-oxotetrahydrofuran ring.
- Catalyst: Palladium on activated charcoal.
- Conditions: Hydrogen atmosphere at room temperature in methanol solvent.
- Outcome: High yields (up to 98%) of saturated lactone products preserving stereochemistry.
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Asymmetric oxidation of cyclopentanediones | Ti(OiPr)4, tartaric ester, tBuOOH | Up to 72 | High enantioselectivity, catalytic possible |
| Esterification of free acid | Di-tert-butyl dicarbonate, DMAP, organic solvent | High | Mild conditions, preserves stereochemistry |
| Microwave-assisted 1,3-dipolar cycloaddition | Diacetoxyiodobenzene, microwave irradiation | Quantitative | Rapid, versatile for derivative synthesis |
| Catalytic hydrogenation | Pd/C, H2, MeOH | 98 | Saturation of dihydrofuran intermediates |
- The asymmetric oxidation method using titanium complexes is a cornerstone for obtaining enantiomerically enriched 5-oxotetrahydrofuran-2-carboxylic acids, which are then protected as tert-butyl esters to yield the target compound. This method allows for functional group tolerance and scalability.
- Microwave-assisted cycloaddition offers a modern, efficient alternative for constructing complex lactone structures related to 5-oxotetrahydrofuran derivatives, with potential biological applications.
- Protection of the acid as a tert-butyl ester is a standard step that enhances compound stability and facilitates purification without racemization.
- Catalytic hydrogenation is often employed to finalize the tetrahydrofuran ring saturation in synthetic sequences, ensuring high yield and stereochemical integrity.
The preparation of this compound involves a combination of asymmetric oxidation, esterification, and sometimes cycloaddition and hydrogenation techniques. The predominant and well-established approach is the asymmetric oxidation of 3-substituted cyclopentanediones using titanium-tartaric acid catalysts followed by tert-butyl ester protection. Alternative methods such as microwave-assisted cycloaddition expand the synthetic toolbox for related derivatives. These methods have been validated through detailed experimental protocols and yield data, ensuring reproducibility and applicability in research and pharmaceutical synthesis.
Chemical Reactions Analysis
Nucleophilic Additions
The carbonyl group in the tetrahydrofuran ring undergoes nucleophilic attacks, enabling the formation of alcohols or ketones.
Example :
Reaction with methylmagnesium bromide yields (S)-tert-butyl 5-hydroxy-2-(hydroxymethyl)tetrahydrofuran-2-carboxylate as a diastereomeric mixture.
Esterification and Hydrolysis
The tert-butyl ester group participates in acid- or base-catalyzed transformations.
| Reaction Type | Conditions | Products | Key References |
|---|---|---|---|
| Acidic Hydrolysis | HCl/THF, reflux | (S)-5-oxotetrahydrofuran-2-carboxylic acid | |
| Transesterification | NaOMe/MeOH | Methyl ester derivatives |
Mechanistic Insight :
Protonation of the ester carbonyl under acidic conditions facilitates nucleophilic attack by water, leading to carboxylic acid formation .
Lactone Ring-Opening and Functionalization
The tetrahydrofuran ring undergoes ring-opening reactions under specific conditions.
| Reaction Type | Conditions | Products | Key References |
|---|---|---|---|
| Ozonolysis | O₃ in CH₂Cl₂, −78°C | Dicarbonyl intermediates | |
| Reductive Ring-Opening | NaBH₄/CeCl₃ in THF | Diol derivatives |
Example :
Ozonolysis of the lactone followed by reductive workup with N-Selectride generates (S)-tert-butyl 2-(3-fluorophenyl)ethylcarbamate .
Diastereoselective Reductions
The ketone moiety in derivatives of this compound undergoes stereocontrolled reductions.
| Reagent | Conditions | Diastereomeric Ratio (dr) | Key References |
|---|---|---|---|
| Aluminum triisopropoxide | 2-propanol, 25°C | 85:15 (R,S vs S,S) | |
| N-Selectride | THF, −20°C | >95:5 (S,S preferred) |
Notable Finding :
Low-temperature reductions with N-Selectride enhance selectivity for the (S,S)-diastereomer due to chelation-controlled transition states .
Intramolecular Cyclizations
The compound participates in cyclization reactions to form complex heterocycles.
| Reaction Type | Conditions | Products | Key References |
|---|---|---|---|
| Mesylate Displacement | MsCl/Et₃N, then Δ in toluene | Oxazolidinone derivatives | |
| Acetal Formation | NH₂OH·HCl, TsOH in EtOH | Nitrile-containing lactams |
Example :
Heating the mesylate derivative induces intramolecular displacement by the BOC carbonyl, forming oxazolidinones with >90% yield .
Scientific Research Applications
Synthesis and Structural Characteristics
(S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate is characterized by its unique bicyclic structure, which contributes to its reactivity and utility in synthetic chemistry. The compound can be synthesized through various methods, including microwave-assisted reactions that enhance yield and efficiency. For instance, one study demonstrated the successful synthesis of this compound from isoxazolines using diacetoxyiodobenzene as a mediator, resulting in significant yields of the desired γ-lactone carboxylic acid derivative .
Recent studies have investigated the biological activity of this compound and its derivatives. One notable finding is its ability to enhance the growth of Escherichia coli by approximately 44%, indicating potential applications in microbiological research and biotechnology . This growth enhancement suggests that the compound may play a role in metabolic pathways or serve as a precursor for bioactive molecules.
Applications in Medicinal Chemistry
The compound has been explored for its potential therapeutic applications, particularly in the development of new drugs. Its structural features allow it to act as a scaffold for synthesizing various bioactive compounds. For example, derivatives of this compound have been studied for their anti-inflammatory and neuroprotective properties, making them candidates for treating conditions such as neurodegenerative diseases .
Case Study 1: Neuroprotective Effects
A study demonstrated that derivatives of this compound exhibited neuroprotective effects in cellular models of oxidative stress. The compounds were shown to maintain levels of critical proteins involved in neuroprotection, suggesting their potential utility in developing treatments for conditions like Alzheimer's disease .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound derivatives. These compounds displayed significant activity against various bacterial strains, indicating their potential use as lead compounds in antibiotic development .
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and functional groups of (S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate with related compounds:
Reactivity and Stability
- tert-Butyl Isocyanate : The carbonyl carbon in tert-butyl isocyanate is a primary site for covalent modification, as demonstrated by downfield shifts in NMR (δ 159.7 ppm) . This contrasts with this compound, where the ester carbonyl may exhibit reduced electrophilicity due to resonance stabilization.
- tert-Butyl Hydroperoxide : Exhibits 19.3-fold weaker response than H₂O₂ in ROS assays, indicating lower reactivity in aqueous systems . The tert-butyl group in the target compound likely enhances hydrolytic stability compared to hydroperoxides.
Stereochemical Considerations
The (S)-configuration of the target compound distinguishes it from racemic or non-chiral analogs. For example, the (5S)-pentylide sulfoxonium compound in also emphasizes stereoselectivity in synthesis, though its applications differ due to the sulfoxonium moiety.
Biological Activity
(S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H16O4 |
| Molecular Weight | 200.24 g/mol |
| CAS Number | 4344-84-7 |
| Canonical SMILES | CC(C)(C(=O)O)C(=O)C1CCOC1 |
This compound features a tetrahydrofuran ring, which contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor of key enzymes involved in metabolic pathways, particularly those related to fatty acid synthesis and mitochondrial function.
- Fatty Acid Synthase Inhibition : The compound has been shown to inhibit fatty acid synthase (FASN), a crucial enzyme in lipid metabolism. This inhibition can lead to reduced lipid accumulation in cells, making it a candidate for anti-obesity and anti-cancer therapies .
- Reactive Oxygen Species (ROS) Modulation : Studies have indicated that treatment with this compound can result in increased ROS levels, which may induce oxidative stress in cancer cells, leading to apoptosis .
Biological Activity Studies
Several studies have investigated the biological activities associated with this compound:
Anticancer Activity
A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to mitochondrial dysfunction and increased apoptosis rates .
Antimicrobial Properties
Research has also highlighted the antimicrobial activity of this compound against several bacterial strains. The compound showed inhibitory effects on E. coli growth, indicating its potential as an antimicrobial agent .
Case Studies
- In Vitro Studies on Cancer Cell Lines : A series of experiments conducted on human cancer cell lines revealed that this compound led to a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cell viability and assessed apoptosis through flow cytometry, confirming the compound's potential as an anticancer agent .
- Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against common pathogens. Results indicated a notable reduction in bacterial colony counts, suggesting its effectiveness as a novel antimicrobial agent .
Q & A
Q. What are the recommended synthetic routes for (S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate?
The compound can be synthesized via tert-butyl protection of a carboxylate group, followed by cyclization to form the tetrahydrofuran ring. For example, tert-butyl carbamate derivatives are synthesized using tert-butyloxycarbonyl (Boc) protection under anhydrous conditions, as seen in multi-step protocols involving chiral catalysts or stereoselective reagents . Reaction optimization may require catalysts like Mo(CO)₆ (used in epoxidation of similar substrates) and inert atmospheres to prevent decomposition .
Q. How can the stereochemical purity of this compound be verified?
Chiral HPLC or polarimetry are standard for assessing enantiomeric excess. For structural confirmation, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides unambiguous stereochemical assignment . Dynamic NMR at low temperatures (e.g., −40°C) can resolve conformational equilibria, as demonstrated in tert-butyl-containing triazinanes .
Q. What safety protocols are critical for handling tert-butyl derivatives like this compound?
Store in airtight containers at 2–8°C in a ventilated, ignition-free environment . Use grounded equipment to prevent static discharge and wear chemical-resistant gloves/PPE to avoid dermal exposure . Emergency protocols for spills include neutralization with inert adsorbents and evacuation .
Advanced Research Questions
Q. How can computational methods predict the stability of this compound in solution?
Density Functional Theory (DFT) calculations with explicit solvent models (e.g., water or ethanol) are essential to account for solvation effects. Studies on tert-butyl triazinanes show that solvent interactions stabilize equatorial conformers, whereas gas-phase calculations favor axial conformers . Molecular dynamics simulations can further elucidate temperature-dependent behavior.
Q. What experimental design strategies optimize yield in stereoselective synthesis?
Use a Design of Experiments (DoE) approach to identify critical variables (e.g., temperature, catalyst loading, solvent polarity). For example, factorial designs have optimized epoxidation yields by adjusting Mo(CO)₆ concentrations and reaction times . Response surface methodology (RSM) can refine conditions for maximum enantioselectivity.
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray results)?
Cross-validate using complementary techniques:
- Dynamic NMR to detect conformational exchange broadening .
- Single-crystal X-ray diffraction for definitive structural assignments .
- Theoretical IR/Raman spectra (via DFT) to reconcile vibrational data discrepancies. Iterative refinement and error analysis (e.g., R-factors in crystallography) are critical .
Q. What advanced techniques characterize the compound’s reactivity under catalytic conditions?
In situ FTIR or Raman spectroscopy monitors intermediate formation during reactions. For tert-butyl derivatives, track carbonyl stretching frequencies (∼1700 cm⁻¹) to assess ester stability. Kinetic studies under varying pH and temperature reveal degradation pathways, while GC-MS identifies byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
